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Compound of Interest

N-[3-(4-Aminophenyl)propyl]-N,N-
Compound Name:
dimethylamine

Cat. No.: B112621

Technical Guide: N-[3-(4-Aminophenyl)propyl]-
N,N-dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

This section outlines the fundamental chemical identifiers for N-[3-(4-Aminophenyl)propyl]-
N,N-dimethylamine.

Identifier Value

N'-(4-aminophenyl)-N,N-dimethylpropane-1,3-

IUPAC Name diamine
Common Name N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
CAS Number 42817-60-7[1]
Molecular Formula Ci11HisN2
Molecular Weight 178.27 g/mol
Synonyms

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b112621?utm_src=pdf-interest
https://www.benchchem.com/product/b112621?utm_src=pdf-body
https://www.benchchem.com/product/b112621?utm_src=pdf-body
https://www.pharmaffiliates.com/en/78-33-1-tris-p-tert-butylphenyl-phosphate-pa2704125.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A comprehensive list of alternative names for this compound is provided below.

4-Amino-N,N-dimethylbenzenepropanamine

4-(3-Dimethylaminopropyl)aniline

4-(3-Dimethylaminopropyl)phenylamine

p-[3-(Dimethylamino)propyl]aniline

Physicochemical Properties

While a comprehensive experimental dataset for this specific molecule is not readily available
in public literature, the following table summarizes predicted and known properties of
structurally similar compounds.

Property Value Source/Method
) ] General observation for similar
Appearance Solid (Predicted) ) )
aromatic amines
Boiling Point Not available
Melting Point Not available
- Soluble in organic solvents Inferred from structural

Solubility

(e.g., Methanol, Chloroform) components

Experimental Protocols

Due to the absence of specific published experimental protocols for N-[3-(4-
Aminophenyl)propyl]-N,N-dimethylamine, a plausible synthetic route is proposed based on
established organic chemistry principles and synthesis of analogous compounds.

Proposed Synthesis Workflow

A potential two-step synthesis is outlined below, starting from 4-nitrophenylpropanenitrile. This
proposed workflow is for informational purposes and would require laboratory optimization and
validation.
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Proposed Synthesis of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine

4-Nitrophenylpropanenitrile

tep 1

Reductive Amination
(Hz2, Raney Nickel, Dimethylamine)

l

N,N-Dimethyl-3-(4-nitrophenyl)propan-1-amine

tep 2

Reduction of Nitro Group
(e.g., Hz, Pd/C or Sn/HCI)

N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine

Click to download full resolution via product page

Caption: Proposed two-step synthesis workflow.

Step 1: Reductive Amination

¢ In a high-pressure reaction vessel, dissolve 4-nitrophenylpropanenitrile in a suitable solvent
such as ethanol.

¢ Add a catalytic amount of Raney Nickel.

¢ Introduce a molar excess of dimethylamine.

e Pressurize the vessel with hydrogen gas (e.g., 50-100 atm).
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Heat the reaction mixture (e.g., 80-120 °C) with stirring for several hours until the reaction is
complete, monitoring by a suitable technique like TLC or GC-MS.

After cooling, carefully filter the catalyst.

Evaporate the solvent under reduced pressure to obtain crude N,N-Dimethyl-3-(4-
nitrophenyl)propan-1-amine.

Step 2: Reduction of the Nitro Group

Dissolve the crude product from Step 1 in a solvent like methanol or ethyl acetate.
Add a catalytic amount of Palladium on carbon (10% Pd/C).

Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution
at atmospheric pressure or using a Parr hydrogenator.

Monitor the reaction until completion (e.g., by observing the disappearance of the starting
material on TLC).

Filter the catalyst through a bed of celite.

Remove the solvent in vacuo to yield the final product, N-[3-(4-Aminophenyl)propyl]-N,N-
dimethylamine.

Purification: The final compound may be purified by column chromatography on silica gel or by

recrystallization from an appropriate solvent system.

Proposed Analytical Methodology

The identity and purity of the synthesized compound can be assessed using standard

analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra should be
acquired to confirm the chemical structure.

Mass Spectrometry (MS): To confirm the molecular weight.
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e High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
A reverse-phase C18 column with a mobile phase gradient of water (containing 0.1% formic
acid or trifluoroacetic acid) and acetonitrile or methanol would be a suitable starting point for
method development.

Potential Biological Activity and Signhaling Pathways

Direct experimental evidence for the biological activity of N-[3-(4-Aminophenyl)propyl]-N,N-
dimethylamine is not available in the public domain. However, its structural features suggest
potential interactions with biological systems. The 4-aminophenyl group is a common motif in
various bioactive molecules. The dimethylaminopropyl moiety is present in numerous
compounds with activity at various receptors and transporters.

Hypothetical Signaling Pathway Involvement

Given the structural similarity to certain classes of neuroactive compounds, a hypothetical
interaction with a G-protein coupled receptor (GPCR) signaling pathway is proposed for
illustrative purposes.
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Hypothetical GPCR Signaling Pathway

Cell Membrane

N-[3-(4-Aminophenyl)propyl]- Effector Enzyme
N,N-dimethylamine (Ligand) (e.g., Adenylyl Cyclase)

lodulates Produces

\
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Cellular Response

Click to download full resolution via product page
Caption: Hypothetical GPCR signaling cascade.

This diagram illustrates a potential mechanism where the compound acts as a ligand for a
GPCR, initiating an intracellular signaling cascade. This is a generalized pathway and specific
interactions would need to be determined experimentally.

Conclusion

N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is a defined chemical entity with potential
for further investigation in various scientific domains, particularly in medicinal chemistry and
drug discovery. The information provided in this guide, including the proposed synthesis and
potential biological context, serves as a foundational resource for researchers. It is important to
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emphasize that the experimental protocols and biological activities described are hypothetical
and require experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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